molecular formula C12H13NO3 B13013347 1-Acetylindolin-5-yl acetate

1-Acetylindolin-5-yl acetate

Cat. No.: B13013347
M. Wt: 219.24 g/mol
InChI Key: HKMYETWXQDZHKZ-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Indoline (B122111) Core in Organic Synthesis

The indoline scaffold, a heterocyclic motif featuring a fused benzene (B151609) and pyrrolidine (B122466) ring, holds a significant position in the field of organic synthesis. semanticscholar.org Its story is deeply connected to the chemistry of indole (B1671886), a structurally related aromatic heterocycle discovered in 1866 by Baeyer and Knop. researchgate.net The development of synthetic methods for indoles, such as the Fischer Indole Synthesis in 1883, paved the way for chemists to explore and manipulate this versatile framework, leading to the synthesis of its reduced form, indoline. researchgate.netirjmets.com

The significance of the indoline core is vast and multifaceted. It is a privileged scaffold, meaning it is a common structural feature in a multitude of biologically active compounds, both from natural sources and synthetic origins. researchgate.netekb.eg In nature, the indoline ring system is a component of numerous alkaloids, which exhibit a wide range of physiological effects. In medicinal chemistry, this framework is integral to the development of various therapeutic agents. semanticscholar.orgbohrium.com

Beyond its presence in bioactive molecules, the indoline core serves as a crucial building block in organic synthesis. ekb.eg Its structure allows for diverse functionalization, making it a valuable precursor for creating more complex molecular architectures. irjmets.com Synthetic chemists utilize various strategies to construct and modify the indoline ring, including metal-catalyzed reactions, cycloadditions, and dearomatization of indoles. bohrium.compolimi.itacs.org The development of novel synthetic protocols, such as aza-Heck cyclizations and substrate-guided cycloadditions, continues to expand the accessibility and utility of indoline derivatives. polimi.itnih.gov These methods provide pathways to challenging motifs, like indolines with fully substituted carbons, which are present in many bioactive natural products. nih.gov

Overview of 1-Acetylindolin-5-yl Acetate (B1210297) within Academic Chemical Literature

1-Acetylindolin-5-yl acetate is a specific derivative within the broader family of acetylated indolines. Its appearance in academic literature is primarily as a synthetic intermediate, a compound created as a stepping stone towards a different target molecule. The acetyl groups at the 1-position (on the nitrogen) and the acetate group at the 5-position serve distinct roles, often as protecting groups or as functionalities to be modified in subsequent reaction steps.

A notable instance of its synthesis is documented in research aimed at creating fragments of other complex molecules. researchgate.net In one procedure, this compound was synthesized from 1,1'-(indoline-1,5-diyl)diethanone through a Baeyer-Villiger oxidation. researchgate.net This reaction specifically converts a ketone group at the 5-position into an acetate ester.

The following table details the reactants and conditions for this synthesis. researchgate.net

ReactantMolar Amount/VolumeRole
1,1'-(indoline-1,5-diyl)diethanone1 mmol (203 mg)Starting Material
Glacial Acetic Acid35.0 mmol (2002 µl)Solvent
Peracetic Acid (32% solution)1.8 mmol (121 µl)Oxidizing Agent
Reaction Conditions
TemperatureRoom Temperature
Duration20 hours

Following its synthesis, this compound was then used to produce 1-(5-hydroxyindolin-1-yl)ethanone (B1601977). researchgate.net This subsequent reaction involves the selective hydrolysis of the acetate ester at the 5-position, demonstrating the utility of the acetate as a protecting group for the hydroxyl functionality. The acetyl group on the indoline nitrogen remains intact during this step, highlighting its stability under these specific reaction conditions. researchgate.net

The chemistry of acetylindolines is also explored in other contexts. For example, the acetylindoline framework is used in the synthesis of more complex heterocyclic systems, such as (Z)-3-[(1-acetylindolin-5-yl)imino]-5-chloroindolin-2-one. nih.gov Furthermore, the acetyl group on the indoline nitrogen can be removed in deprotection steps to yield a free amine, as seen in the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine from a related acetylindoline precursor. mdpi.com These examples underscore the role of acetylated indolines as versatile intermediates in multi-step synthetic sequences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(1-acetyl-2,3-dihydroindol-5-yl) acetate

InChI

InChI=1S/C12H13NO3/c1-8(14)13-6-5-10-7-11(16-9(2)15)3-4-12(10)13/h3-4,7H,5-6H2,1-2H3

InChI Key

HKMYETWXQDZHKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)OC(=O)C

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 1 Acetylindolin 5 Yl Acetate

Hydrolytic Cleavage of Acetate (B1210297) Ester and Amide Moieties

The presence of both an ester and an amide linkage in 1-acetylindolin-5-yl acetate allows for selective or complete hydrolysis under controlled conditions. The acetate ester at the C-5 position is more susceptible to cleavage than the N-acetyl amide group.

Basic hydrolysis can be employed to selectively cleave the ester group. For instance, treatment of this compound with a solution of sodium hydroxide (B78521) in methanol (B129727) leads to the saponification of the ester, yielding 1-(5-hydroxyindolin-1-yl)ethanone (B1601977). researchgate.net This transformation is typically efficient, providing the hydroxylated product in good yield after acidification of the reaction mixture. researchgate.net The N-acetyl group generally remains intact under these milder basic conditions. researchgate.net

Complete hydrolysis, removing both the acetate and the N-acetyl groups, requires more forcing conditions, such as strong acid or base at elevated temperatures. The simultaneous deprotection of both acetyl groups has been noted in related indoline (B122111) systems to yield the corresponding free indoline. mdpi.com The stability of the N-acetyl group is a critical consideration in many synthetic routes; its competing hydrolysis can be a challenge, often necessitating anhydrous conditions for reactions at other sites of the molecule.

ReactantReagents & ConditionsProductYieldReference
This compound1. NaOH, MeOH, 4h1-(5-Hydroxyindolin-1-yl)ethanone80% researchgate.net
2. 5% HCl

Functional Group Interconversions on the Indoline Ring System

The indoline ring system is amenable to various functional group interconversions, influenced by the electronic nature of the N-acetyl and C-5 acetate substituents.

The indoline nucleus is generally electron-rich, making it susceptible to electrophilic substitution. bhu.ac.in However, the N-acetyl group is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to an unsubstituted indoline. The directing influence of the substituents is crucial. The N-acetyl group directs incoming electrophiles to the C-6 position (meta to the nitrogen), while the C-5 acetate (an ortho, para-director) activates the C-4 and C-6 positions.

A key example of an electrophilic substitution is the Friedel-Crafts acylation. The reaction of 1-acetylindoline (B31821) with chloropropionyl chloride in the presence of aluminum trichloride (B1173362) results in acylation at the C-5 position, yielding (RS)-1-(1-acetylindolin-5-yl)-2-chloropropan-1-one. nih.gov This demonstrates that electrophilic substitution is a viable pathway for functionalization, with the C-5 position being reactive. nih.gov

Modern catalytic methods have also been applied to the C-H functionalization of indolines. For example, rhodium-catalyzed C(sp²)-H acylation of N-pyridinyl-protected indolines with carboxylic acid anhydrides occurs selectively at the C-7 position. acs.org This highlights that specific catalyst and directing group combinations can achieve high regioselectivity at positions that are typically less reactive. acs.org

Nucleophilic aromatic substitution on the indoline ring is less common and generally requires the presence of strong electron-withdrawing groups at positions ortho or para to a leaving group.

ReactantReagents & ConditionsProductYieldReference
1-AcetylindolineChloropropionyl chloride, AlCl₃, CH₂Cl₂, <5°C to RT, overnight(RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one72% nih.gov
1-(Pyrimidin-2-yl)indolineAcetic anhydride (B1165640), [RhCl(CO)₂]₂, MeCN, 100°C, 18h1-(1-(Pyrimidin-2-yl)indolin-7-yl)ethan-1-one83% acs.org

The N-acetyl group plays a significant role in modulating the reactivity of the indoline nitrogen. It can be removed (deacetylated) under hydrolytic conditions, typically with strong acid or base, to yield the free secondary amine. mdpi.com The electronic effects of the acetyl group reduce the basicity and nucleophilicity of the indoline nitrogen compared to unsubstituted indolines. This electronic modulation is often a key synthetic strategy, allowing for reactions on the aromatic ring without interference from the nitrogen atom.

Derivatization and Analogue Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide array of analogues through derivatization of its functional groups.

Following the hydrolysis of the C-5 acetate to a hydroxyl group, further functionalization can introduce various heteroatom-containing substituents. The hydroxyl group can be converted into other functionalities, such as an amino group via reduction of a nitro intermediate. ontosight.ai This amino group can then be transformed into an isothiocyanate, which serves as a precursor for synthesizing thiourea (B124793) derivatives by reacting with primary amines. nih.gov

Alternatively, the indoline ring can be functionalized with sulfur-containing groups. For example, related indoline-5-sulfonyl chlorides are highly reactive intermediates that undergo nucleophilic substitution with amines, alcohols, and thiols to produce sulfonamides, sulfonate esters, and sulfonothioates, respectively. This demonstrates a pathway to introduce sulfur-based linkages to the aromatic core.

The indoline skeleton is a valuable building block for constructing more complex, polycyclic heterocyclic systems. Various strategies have been developed to fuse additional rings onto the indoline core.

One approach involves the reaction of 1-acetylindolin-3-one (B91299) derivatives with reagents like ammonium (B1175870) acetate and α,β-unsaturated carbonyl compounds to form dihydroquindolines, which can be subsequently dehydrogenated to yield quindolines. researchgate.net Another strategy uses transformations of acetylindoxyl to create thieno[2,3-b]indoles, which are sulfur-containing fused systems. researchgate.net

Transition-metal-catalyzed cyclizations are common for creating fused systems like pyrido[1,2-a]indoles. thieme-connect.de Furthermore, intramolecular cyclization of appropriately substituted precursors can lead to the formation of fused heterocycles such as ub.edumdpi.comsemanticscholar.org-triazolo[1,5-a]quinoxalin-4(5H)-one. frontiersin.org Base-induced ring expansion of indanone derivatives has also been reported as a general strategy for constructing fused seven-membered ring systems, demonstrating the versatility of the five-membered ring of the indoline core in ring expansion reactions. chemrxiv.org

Role as a Precursor or Intermediate in Complex Molecule Synthesis

This compound serves as a valuable intermediate in organic synthesis, primarily due to its bifunctional nature. The presence of the N-acetyl group and the C-5 acetate group on the indoline core provides two distinct reactive sites that can be selectively manipulated. The indoline nucleus itself is a privileged scaffold found in numerous biologically active compounds. The acetyl groups can act as protecting groups, allowing for reactions at other positions, or they can be hydrolyzed to reveal reactive amino and hydroxyl functionalities, paving the way for the construction of more complex molecular architectures.

The this compound scaffold is a key starting point for the synthesis of a variety of more complex nitrogen-containing heterocycles. kit.edumdpi.comresearchgate.netopenmedicinalchemistryjournal.com The indoline ring system is a core component of many natural and synthetic compounds with significant biological activity. openmedicinalchemistryjournal.comresearchgate.net By acting as a protected precursor, this compound allows for controlled, stepwise modifications to build intricate heterocyclic systems.

A fundamental transformation that underscores its utility is the selective hydrolysis of the ester or amide group. For instance, the acetate group at the C-5 position can be hydrolyzed to yield a hydroxyl group, or the N-acetyl group can be removed to free the secondary amine. A documented example is the conversion of this compound to 1-(5-hydroxyindolin-1-yl)ethanone. researchgate.net This reaction unmasks the phenolic hydroxyl group, which can then serve as a handle for further functionalization, such as etherification or coupling reactions, to introduce new heterocyclic rings.

Table 1: Synthesis of 1-(5-hydroxyindolin-1-yl)ethanone from this compound researchgate.net

Reactant Reagents Solvent Reaction Time Yield

The resulting 1-(5-hydroxyindolin-1-yl)ethanone is a versatile intermediate. The hydroxyl group can participate in cyclization reactions, or be converted into other functional groups to facilitate the construction of fused ring systems. For example, the indoline core is a known precursor for synthesizing complex structures like thieno[2,3-b]indoles, which have shown activity against Mycobacterium tuberculosis. researchgate.net While this specific synthesis starts from a related indolinone, it highlights the potential of the acetylindoline framework as a foundational block for pharmacologically relevant fused heterocycles.

Furthermore, derivatives of the 1-acetylindoline core are employed in the synthesis of potent enzyme inhibitors. nih.gov The general strategy often involves modifying the N-1 and C-5 positions of the indoline ring to optimize biological activity, demonstrating the importance of intermediates like this compound in medicinal chemistry. nih.govontosight.ai For instance, the amine derived from the deprotection of a 1-acetylindolin-5-yl derivative can be converted to an isothiocyanate, which is then used to build complex thiourea analogues with anti-inflammatory properties. nih.gov

The rigid structure of the indoline nucleus makes this compound an excellent scaffold for the synthesis of bridged or polycyclic compounds. These complex, three-dimensional molecules are of great interest in drug discovery as they can occupy unique regions of chemical space and offer improved target specificity. nih.govwhiterose.ac.uk

The synthetic utility of the N-acetylated indoline core in forming complex structures is well-documented. For example, related N-acetylated isatin (B1672199) (indoline-2,3-dione) derivatives have been used as precursors to synthesize bridged bis-glyoxylamide peptidomimetics. researchgate.net In these syntheses, two N-acetylisatin units are linked at the C5 position through an oxygen or methylene (B1212753) bridge, and subsequent ring-opening reactions lead to complex polycyclic structures. researchgate.net This demonstrates the capacity of the C-5 position of the N-acetylated indoline ring to serve as an anchor point for building bridged systems.

Another key application of the indoline scaffold is in the synthesis of spirocyclic compounds, a class of polycyclic molecules where two rings share a single atom. Starting from indoline-2,3-dione, spiro[indoline-3,2′-thiazolidine] derivatives have been synthesized and subsequently acylated at the N-1 position. nih.gov This highlights a pathway where the core indoline structure is elaborated into a more complex polycyclic system, a strategy for which this compound could serve as a valuable starting material after initial modifications.

The synthesis of such complex molecules often involves multiple steps where the acetyl group provides crucial protection for the nitrogen atom, preventing unwanted side reactions while other parts of the molecule are being assembled. researchgate.netnih.gov

Table 2: Examples of Complex Structures Derived from the Indoline Scaffold

Starting Material Class Resulting Complex Structure Synthetic Utility/Application Reference
5-Nitroindoline (B147364) N-1 acylated indoline thioureas Anti-inflammatory agents (5-LOX/sEH inhibitors) nih.gov
5,5'-Linked bis-N-acetylisatins Bis-glyoxylamide peptidomimetics Peptidomimetic synthesis researchgate.net
5-Methylindoline-2,3-dione Spiro[indoline-3,2′-thiazolidine] derivatives Enzyme inhibitors nih.gov

Mechanistic Investigations of Reactions Involving 1 Acetylindolin 5 Yl Acetate

Elucidation of Reaction Pathways and Transition States

There is no available scientific literature that elucidates the specific reaction pathways and transition states for reactions involving 1-Acetylindolin-5-yl acetate (B1210297).

Identification of Key Intermediates

No studies have been identified that report the key intermediates formed during reactions of 1-Acetylindolin-5-yl acetate.

Kinetic Studies and Rate-Determining Steps

Kinetic studies and the determination of rate-determining steps for reactions involving this compound have not been reported in the reviewed scientific literature.

Computational and Experimental Approaches to Mechanism Verification

There are no computational or experimental studies in the available literature that focus on verifying the reaction mechanisms of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of 1-Acetylindolin-5-yl acetate (B1210297).

The ¹H NMR spectrum is characterized by distinct signals corresponding to each unique proton environment. The indoline (B122111) core typically displays two aliphatic triplets for the C2 and C3 methylene (B1212753) (CH₂) groups. The aromatic region reveals the substitution pattern on the benzene (B151609) ring. Additionally, sharp singlets are expected for the methyl protons of the N-acetyl and O-acetyl groups. Based on data from closely related structures, such as (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one, the aliphatic protons of the 1-acetylindoline (B31821) moiety are expected at approximately 3.2 ppm and 4.1 ppm. researchgate.net

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. Key signals include two carbonyl carbons from the amide and ester functionalities, aromatic carbons of the benzene ring, two aliphatic carbons of the indoline core, and the methyl carbons of the two acetyl groups. mdpi.com

Representative NMR Data for the 1-Acetylindolin-5-yl Acetate Structure (Note: Chemical shifts (δ) are illustrative and based on analogous compounds. Actual values may vary.)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
N-C=O-~168.0
O-C=O-~170.0
N-CO-CH₃~2.26 (s, 3H)~24.0
O-CO-CH₃~2.30 (s, 3H)~21.0
C2-H₂~3.25 (t, 2H)~29.0
C3-H₂~4.15 (t, 2H)~48.0
Aromatic CH~7.0-8.2 (m, 3H)~115.0-130.0
Aromatic C (quaternary)-~130.0-150.0

s = singlet, t = triplet, m = multiplet. Data inferred from related structures. researchgate.netmdpi.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR suggests a structure, 2D NMR experiments provide definitive proof of atomic connectivity. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key COSY correlation would be observed between the two aliphatic triplets of the indoline ring (C2-H₂ and C3-H₂), confirming their adjacent relationship. It would also map the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov This technique would unambiguously link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as connecting the aliphatic proton signals to the C2 and C3 carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for assembling molecular fragments. mdpi.comnih.gov Key HMBC correlations would include:

The N-acetyl methyl protons to the N-acetyl carbonyl carbon and to C7a of the indoline ring.

The O-acetyl methyl protons to the O-acetyl carbonyl carbon.

The aromatic protons to adjacent and tertiary carbons, confirming the substitution pattern.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy. This allows for the determination of its elemental formula, a critical step in identifying an unknown compound or confirming the synthesis of a target molecule. mdpi.commdpi.com For this compound, the exact mass can be calculated and compared to the experimentally determined value.

Calculated Exact Mass for this compound

Molecular Formula Ion Calculated Exact Mass (m/z)
C₁₂H₁₃NO₃[M+H]⁺220.0968
C₁₂H₁₃NO₃[M+Na]⁺242.0787

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable structural information. sciengine.com

For this compound, a likely fragmentation pathway involves the neutral loss of ketene (B1206846) (CH₂=C=O, 42.01 Da) from either the N-acetyl or O-acetyl group. The relative ease of these losses can provide insight into the molecular structure. Cleavage of the ester bond could also lead to the formation of an ion corresponding to the 1-acetyl-5-hydroxyindoline radical cation. Analyzing these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for this compound itself is not available in the reviewed literature, the crystal structure of a very closely related derivative, (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one , has been resolved and provides significant insight into the geometry of the 1-acetylindoline core. researchgate.net

Analysis of this related structure shows that the 1-acetylindoline fragment is nearly planar. researchgate.net Such data provides invaluable information on bond lengths, bond angles, and intermolecular interactions (like hydrogen bonds and π–π stacking) that govern the crystal packing. researchgate.netmdpi.com

Crystallographic Data for the Related Compound (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one researchgate.net

Parameter Value
Crystal system Triclinic
Space group P-1
a (Å) 8.4748 (5)
b (Å) 9.0928 (5)
c (Å) 9.4952 (5)
α (°) ** 112.071 (1)
β (°) 110.345 (1)
γ (°) 99.913 (1)
Volume (ų) 595.92 (6)
Z 2
Calculated density (Mg m⁻³) **1.403

This crystallographic information confirms the fundamental geometry of the 1-acetylindoline scaffold, which is expected to be maintained in this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. researchgate.net For this compound, the spectrum would be characterized by distinct vibrations corresponding to its key structural features.

The most prominent bands would arise from the carbonyl groups. The N-acetyl amide C=O stretch is expected to appear in the region of 1630-1680 cm⁻¹. The ester C=O stretch from the acetate group would typically be found at a higher frequency, generally in the 1735-1750 cm⁻¹ range. The C-O stretching vibrations of the ester group would produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations from the indoline ring would be visible in the 1450-1600 cm⁻¹ range. Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Raman spectroscopy would complement the IR data, being particularly sensitive to the vibrations of the non-polar aromatic ring system. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-HStretching3000 - 3100Medium-Weak
Aliphatic C-HStretching2850 - 2960Medium-Weak
Ester C=OStretching1735 - 1750Strong
Amide C=OStretching1630 - 1680Strong
Aromatic C=CStretching1450 - 1600Medium
Ester C-OStretching1000 - 1300Strong

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this analysis.

A typical RP-HPLC setup would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous component (water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the indole (B1671886) chromophore exhibits strong absorbance, typically in the range of 220-280 nm. This method would effectively separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of purity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. jocpr.com For this compound to be analyzed by GC, it must be sufficiently volatile and thermally stable.

The analysis would be performed using a capillary column, typically with a non-polar or medium-polarity stationary phase like 5% phenyl-polysiloxane. The sample, dissolved in a volatile solvent such as ethyl acetate or dichloromethane, is injected into the heated inlet where it is vaporized. Helium is commonly used as the carrier gas. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, often by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, which serves as a molecular fingerprint, confirming the identity of the compound, and its molecular weight. GC-MS is highly effective for identifying trace impurities and monitoring reaction completion by observing the disappearance of starting materials and the appearance of the product peak at its characteristic retention time. jocpr.comtiu.edu.iq

Computational Chemistry and Theoretical Modeling of 1 Acetylindolin 5 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-Acetylindolin-5-yl acetate (B1210297). researchgate.net By solving approximations of the Schrödinger equation, these methods can determine various electronic properties that govern the molecule's behavior.

Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For 1-Acetylindolin-5-yl acetate, the distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. The acetyl and acetate groups, being electron-withdrawing, are expected to influence the electron density distribution across the indoline (B122111) ring system.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and predict regions susceptible to intermolecular interactions. Red-colored regions on an MEP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue-colored regions represent electron-deficient areas (positive potential) that are susceptible to nucleophilic attack.

The following table presents hypothetical data from a DFT calculation on this compound, illustrating the types of insights that can be gained.

Calculated Property Hypothetical Value Significance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; relates to the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy state for an accepted electron; relates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov
Dipole Moment3.2 DebyeQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Atomic ChargesC=O (carbonyls): ~ -0.5eHighlights the partial charges on atoms, identifying polar bonds and potential sites for interaction.

These values are illustrative and would be determined by specific DFT calculations using a chosen functional and basis set, such as B3LYP/6-31G(d,p). researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, which possesses several rotatable bonds—particularly around the acetyl and acetate groups—MD simulations are invaluable for exploring its conformational landscape. researchgate.net

The process involves placing the molecule in a simulated environment (e.g., a solvent box of water or chloroform) and calculating the forces between atoms using a force field. Newton's equations of motion are then solved to simulate the molecule's dynamic behavior. nih.gov This allows for the identification of stable, low-energy conformations and the transitions between them.

Understanding the preferred conformations of this compound is crucial, as the three-dimensional shape of a molecule dictates how it interacts with other molecules, such as biological receptors. The conformational flexibility can significantly influence its biological activity and physical properties.

A typical conformational analysis would involve an initial search for low-energy conformers, followed by MD simulations to assess their stability and the dynamics of their interconversion. mdpi.com The results can be summarized in a table that lists the distinct conformers, their relative energies, and the population of each conformer at a given temperature, often calculated using the Boltzmann distribution.

Conformer Relative Energy (kcal/mol) Dihedral Angle (°) (C-N-C=O)Boltzmann Population (%) (at 298 K)
1 (Global Minimum)0.0017865.2
20.85-1520.5
31.501514.3

This table provides a hypothetical representation of results from a conformational analysis, highlighting the existence of multiple stable shapes for the molecule.

In Silico Approaches for Rational Design of Analogues

In silico techniques are fundamental in the rational design of analogues of this compound, aiming to modify its structure to enhance desired properties, such as biological activity or selectivity. acs.org The indoline scaffold is a common feature in many pharmacologically active compounds, making it an attractive starting point for drug discovery. researchgate.netasianpubs.org

The design process often begins with the structure of the parent molecule, this compound, and computationally explores the effects of various chemical modifications. For instance, different substituents could be added to the indoline ring, or the acetyl and acetate groups could be replaced with other functional groups. Computational tools can predict how these changes might affect properties such as binding affinity to a target protein, solubility, and metabolic stability.

Structure-activity relationship (SAR) studies can be performed computationally by creating a library of virtual analogues and calculating relevant molecular descriptors for each. nih.gov These descriptors can include electronic properties (from quantum chemical calculations) and steric properties. By correlating these descriptors with a desired activity, it is possible to identify which structural features are most important.

Molecular docking is another powerful in silico tool that can be used if a biological target is known. This technique predicts the preferred orientation of a molecule when bound to a receptor, allowing for the design of analogues that fit more snugly into the binding site and form more favorable interactions. researchgate.net

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, can be used to predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. github.io These predictions are highly valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

To predict NMR chemical shifts, the magnetic shielding tensor for each nucleus is calculated, typically using DFT methods. bohrium.com These calculated shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has improved significantly, making them a reliable tool for structural elucidation. github.io

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. mdpi.com The calculated frequencies correspond to the energies of molecular vibrations, such as bond stretching and bending. The intensity of each vibrational mode can also be calculated, resulting in a theoretical spectrum that can be compared with experimental data.

Below is a hypothetical table comparing predicted ¹H NMR chemical shifts for this compound with potential experimental values.

Proton Calculated Chemical Shift (ppm) Hypothetical Experimental Shift (ppm)
CH₃ (Acetyl)2.252.20
CH₃ (Acetate)2.352.30
CH₂ (Indoline)3.103.05
CH₂ (Indoline)4.154.10
Aromatic H7.20 - 7.907.15 - 7.85

Calculated shifts are often subject to systematic errors, and linear scaling factors may be applied to improve agreement with experimental data. github.io

Applications in Chemical Research and Development

Utilization as a Scaffold in Chemical Biology and Drug Discovery Research

The indole (B1671886) scaffold is a prominent feature in numerous natural and synthetic molecules, making it a "privileged scaffold" in drug discovery. researchgate.netnih.gov Its unique structure is found in many clinical drugs and bioactive molecules, where it serves as a key moiety for interacting with biological targets. researchgate.netnih.gov Researchers actively develop inhibitors based on various chemical scaffolds, with the indole framework being a versatile choice for target-based drug design against a range of diseases. researchgate.net

The indoline (B122111) and indole acetate (B1210297) core, of which 1-Acetylindolin-5-yl acetate is a derivative, is utilized in the generation of compound libraries for high-throughput screening. These libraries are collections of structurally related compounds that are tested for biological activity against various targets. For instance, a series of novel 1-indolyl acetate-5-nitroimidazole derivatives were designed and synthesized to be evaluated as potential tubulin polymerization inhibitors. nih.gov This approach allows for the systematic exploration of structure-activity relationships (SAR) to identify promising lead compounds for drug development. nih.gov The synthesis of such libraries often involves modifying the core indole structure at different positions to create a diverse set of molecules for biological evaluation. nih.govnih.gov

Derivatives of the indole acetate scaffold are instrumental in developing chemical probes to study how ligands interact with biological receptors. Molecular docking studies are frequently employed to predict the binding affinity and orientation of these compounds within the active sites of proteins. nih.govjocpr.com For example, molecular docking has been used to investigate the interaction of 1-indolyl acetate-5-nitroimidazole derivatives with the colchicine (B1669291) binding site of tubulin. nih.gov Similarly, indol-1-yl acetic acids have been designed and studied as agonists for peroxisome proliferator-activated receptors (PPAR), with molecular modeling revealing key structural features for potent activity. nih.gov These studies provide critical insights into the molecular basis of a drug's mechanism of action and guide the design of more potent and selective therapeutic agents.

Role in Agricultural Chemical Research

Indole derivatives are central to agricultural research, primarily due to their relationship with auxins, a class of essential plant hormones. nih.gov Compounds like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) are widely used as plant growth regulators in agricultural settings. nih.gov Research in this area focuses on developing new formulations and precursor molecules to enhance crop yield and resilience. arabjchem.org

Compounds with an indole core are investigated as potential precursors or analogs to natural plant hormones. nih.gov Indole-3-acetamide (IAM), for example, is a known precursor to the biosynthesis of IAA and influences plant growth. nih.gov The chemical modification of phytohormones is a key strategy for agricultural chemists seeking to discover novel compounds that can improve crop morphology and enhance resistance to biotic and abiotic stress. arabjchem.org The development of N-thianyl indole acetamide (B32628) derivatives, for instance, has led to the identification of compounds that can strongly inhibit root growth or promote lateral root development in Arabidopsis thaliana. arabjchem.org

A recent and innovative approach in agricultural chemistry involves the use of ionic liquids (ILs) as delivery systems for plant growth regulators. nih.govmdpi.comacs.org The indole-3-acetate (B1200044) anion, the active form of the most common natural auxin, has been incorporated into novel ionic liquids. nih.govrsc.orgresearchgate.net These ILs are synthesized by pairing the indole-3-acetate anion with organic cations, such as those derived from cinchona alkaloids or choline. nih.govacs.org This strategy aims to improve the solubility and efficacy of the active ingredient. acs.org

Research has shown that ionic liquids containing the indole-3-acetate anion exhibit biological activity at very low concentrations. nih.govresearchgate.net For example, in studies with lettuce plants (Lactuca sativa L.), these novel formulations demonstrated activity at concentrations as low as 0.5 mg dm⁻³. nih.govresearchgate.net This approach aligns with sustainable agriculture goals by utilizing environmentally friendly compounds to achieve enhanced efficacy. acs.org

Table 1: Research on Indole-Anion Based Ionic Liquids for Plant Growth
AnionCation TypeApplicationKey FindingReference
Indole-3-acetateCinchona alkaloid-derivedPlant growth stimulationExhibited activity at a concentration of 0.5 mg dm⁻³ in lettuce. nih.govresearchgate.net
Indole-3-butyrateAlkylated cholinePlant growth stimulationEnhanced lettuce biomass production by ~21% at a 0.5 ppm concentration. acs.org

Contribution to Heterocyclic Chemistry Research

The synthesis and modification of indole derivatives are significant areas of research in heterocyclic chemistry. The 1-acetylindole (B1583761) acetate framework is a key subject of synthetic studies, aimed at developing more efficient and versatile methods for its preparation and for its use as a building block for more complex molecules.

An efficient, two-step procedure for the synthesis of 1-acetyl-1H-indol-3-yl acetates has been developed starting from 2-chlorobenzoic acids, yielding moderate to good yields. researchgate.net This improved methodology is valuable because these compounds serve as important intermediates. researchgate.net For example, different indoxyl moieties are used as aglycons in chromogenic compounds that help identify certain microorganisms. researchgate.net

Expanding Synthetic Methodology for Indoline-based Systems

The functional groups present in This compound —a protected amine (N-acetyl) and an activated phenol (B47542) (O-acetate) on the indoline core—suggest its potential as a versatile intermediate in the development of new synthetic routes to more complex indoline-based systems.

The N-acetyl group serves as a protecting group for the indoline nitrogen, rendering it less nucleophilic and preventing unwanted side reactions. This protection allows for selective functionalization at other positions of the indoline ring. Following subsequent transformations, the acetyl group can be removed under hydrolytic conditions to liberate the free amine, which can then participate in further synthetic steps.

The 5-acetoxy group is an activated form of a hydroxyl group. It can act as a leaving group in nucleophilic aromatic substitution reactions or be hydrolyzed to the corresponding 5-hydroxyindoline. This phenol functionality opens up possibilities for various derivatizations, including etherification (e.g., Williamson ether synthesis), esterification, or electrophilic aromatic substitution reactions at the ortho-position (C4 or C6).

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential Reaction TypeProduct Class
N-AcetylDeprotection (hydrolysis)Indolin-5-yl acetate
5-AcetoxyHydrolysis1-Acetylindolin-5-ol
5-AcetoxyNucleophilic Aromatic Substitution5-substituted-1-acetylindolines
Aromatic RingElectrophilic Aromatic SubstitutionFunctionalized 1-acetylindolin-5-yl acetates

Although direct examples involving This compound are scarce, the principles of its reactivity can be extrapolated from the broader chemistry of substituted indolines.

Exploration in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The use of indoline derivatives in MCRs is an active area of research.

A related compound, 1-acetylindolin-3-one (B91299), has been utilized in an organocatalyzed three-component reaction with β,γ-unsaturated α-ketoesters and amines to synthesize polysubstituted 1H-pyrido[3,2-b]indoles. researchgate.net This demonstrates that the acetylated indoline core can serve as a key building block in the construction of fused heterocyclic systems via MCRs.

Given its structure, This compound could potentially be explored in MCRs in several ways:

As a nucleophile: After deacetylation of the nitrogen, the resulting secondary amine could participate in MCRs that involve amine nucleophiles, such as the Mannich reaction or Ugi reaction.

As a precursor to a reactive species: The aromatic ring could be functionalized to introduce groups that can participate in MCRs. For instance, conversion of the acetoxy group to a triflate could enable its participation in palladium-catalyzed MCRs.

While there is no specific research detailing the use of This compound in multi-component reactions, its structure suggests that with appropriate modifications, it could be a valuable synthon for the diversity-oriented synthesis of complex molecules. Further research is required to explore and establish its utility in this field.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The current known synthesis of 1-Acetylindolin-5-yl acetate (B1210297) provides a solid foundation, but there is considerable scope for the development of more efficient, scalable, and environmentally friendly synthetic methodologies. Future research could focus on:

Catalytic Approaches: Investigating transition-metal-catalyzed C-H activation and functionalization of the indoline (B122111) core could provide more direct and atom-economical routes to 1-Acetylindolin-5-yl acetate and its analogs.

Flow Chemistry: The implementation of continuous flow technologies could enable safer, more controlled, and scalable production of this compound, which is particularly important for its potential use as a building block in larger-scale applications.

Biocatalysis: Exploring enzymatic transformations could offer highly selective and sustainable methods for the synthesis of chiral derivatives of this compound, opening up new possibilities in asymmetric synthesis.

A documented synthesis of this compound involves the treatment of 1,1'-(indoline-1,5-diyl)diethanone with peracetic acid in glacial acetic acid. researchgate.net The reaction mixture, after standing at room temperature, is worked up to yield the product as an off-white solid. researchgate.net This transformation highlights a practical method for the introduction of the 5-acetoxy group onto the 1-acetylindoline (B31821) core.

Table 1: Synthesis of this compound

Starting MaterialReagentsProductYieldReference
1,1'-(indoline-1,5-diyl)diethanonePeracetic acid, glacial acetic acidThis compound87% researchgate.net

The structural identity of this compound has been confirmed through various spectroscopic techniques. researchgate.net

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (500 MHz, CDCl₃)δ 2.22 (s, 3H), 2.28 (s, 3H), 3.20 (t, J = 8.5 Hz, 2H), 4.08 (t, J = 8.5 Hz, 2H), 6.88 (dd, J = 8.7, 2.3 Hz, 1H), 6.92 (s, 1H), 8.20 (d, J = 8.7 Hz, 1H) researchgate.net
¹³C NMR (126 MHz, CDCl₃)δ 21.09, 24.08, 27.93, 49.05, 117.37, 118.05, 120.29, 132.41, 140.73, 146.52, 168.52, 169.84 researchgate.net
ESI-MScalc. for C₁₂H₁₃NO₃ [M+H]⁺: 219.24; found: 219.83 researchgate.net

This compound serves as a valuable intermediate for the synthesis of other functionalized indoline derivatives. For instance, it has been utilized in the preparation of 1-(6-bromo-5-hydroxyindolin-1-yl)ethan-1-one. researchgate.net This is achieved by first hydrolyzing the acetate group of this compound using sodium hydroxide (B78521) in methanol (B129727) to yield 1-(5-hydroxyindolin-1-yl)ethanone (B1601977), which is then brominated. researchgate.net

Exploration of Bio-orthogonal Chemical Transformations

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The unique structure of this compound makes it a candidate for the development of novel bio-orthogonal probes. Future research in this area could involve:

Functional Handle Installation: Modifying the acetyl or acetate groups to incorporate bio-orthogonal functionalities, such as azides or alkynes, would allow for its conjugation to biomolecules.

"Click Chemistry" Applications: The resulting derivatives could participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, enabling the labeling and tracking of biological targets. nih.gov

Probe Development: Designing fluorescent or affinity-based probes derived from this compound could facilitate the study of its interactions within complex biological systems.

Advanced Characterization Techniques for Complex Systems

While standard spectroscopic methods have been used to characterize this compound, advanced techniques could provide deeper insights into its properties and behavior, especially in more complex environments. Future studies could employ:

Solid-State NMR: To understand the crystal packing and polymorphic forms of the compound.

X-ray Crystallography: To definitively determine its three-dimensional structure and intermolecular interactions.

Advanced Mass Spectrometry: To study its fragmentation patterns and potential metabolites in biological systems.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of properties, the design of novel synthetic routes, and the acceleration of drug discovery. acs.orgnih.gov For this compound, these technologies could be applied to:

Predictive Modeling: Using ML algorithms to predict the biological activities and physicochemical properties of virtual libraries of derivatives based on the this compound scaffold.

Retrosynthetic Analysis: Employing AI-powered tools to propose novel and efficient synthetic pathways to complex target molecules starting from this compound. acs.org

Automated Synthesis: Integrating AI with robotic platforms to enable the automated and accelerated synthesis and screening of new indole (B1671886) derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Acetylindolin-5-yl acetate with high purity?

  • Methodological Answer : Synthesis typically involves acetylation of indoline derivatives under anhydrous conditions. Key steps include:

  • Protection of the indoline nitrogen using acetyl chloride in a dry solvent (e.g., dichloromethane).
  • Selective acetylation of the hydroxyl group at the 5-position using acetic anhydride and a catalytic acid (e.g., H₂SO₄).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm purity and structure .

Q. How can spectroscopic techniques confirm the acetyl and acetate groups in this compound?

  • Methodological Answer :

  • ¹H NMR : The acetyl group (COCH₃) appears as a singlet near δ 2.3–2.5 ppm, while the acetate methyl protons (OCOCH₃) resonate around δ 2.0–2.1 ppm.
  • ¹³C NMR : The carbonyl carbons (C=O) of acetyl and acetate groups appear at ~168–172 ppm and ~170–175 ppm, respectively.
  • IR Spectroscopy : Strong C=O stretches at ~1740 cm⁻¹ (acetyl) and ~1765 cm⁻¹ (acetate).
    Cross-validation with X-ray crystallography (if crystals are obtainable) ensures unambiguous assignment .

Advanced Research Questions

Q. How can conflicting NMR and X-ray crystallography data be resolved when characterizing this compound?

  • Data Contradiction Analysis :

  • Scenario : Discrepancies in proton chemical shifts vs. crystallographic bond lengths.
  • Resolution Steps :

Re-examine sample purity (e.g., via HPLC or melting point analysis).

Validate NMR assignments using 2D techniques (COSY, HSQC) to rule out coupling artifacts.

Check crystallographic refinement parameters (e.g., R-factor, displacement parameters) to identify disorder or thermal motion affecting bond lengths .

Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to assess conformational flexibility .

Q. What crystallographic parameters are critical for refining the structure of this compound, and how do they impact structural accuracy?

  • Experimental Design :

  • Data Collection : Use a Bruker SMART 1000 CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal disorder .
  • Refinement in SHELXL : Key parameters include:
ParameterValue (Example)Significance
R₁ (F² > 2σ(F²))0.043Measures agreement between observed/calculated data
wR₂ (all data)0.111Weighted residual for all reflections
S (Goodness-of-fit)1.18Indicates model reliability
CCDC DepositionRequiredEnsures reproducibility
  • Disorder Handling : Apply "ISOR" and "DELU" restraints to manage anisotropic displacement in flexible groups (e.g., acetate side chains) .

Q. What strategies optimize the crystallization of this compound for X-ray studies?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., ethyl acetate/hexane or DCM/pentane) to slow nucleation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal quality.
  • Seeding : Introduce microcrystals from prior trials to guide growth.
  • Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling to 100 K .

Methodological and Reproducibility Considerations

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Guidelines :

  • Detailed Experimental Section : Include molar ratios, reaction times, temperatures, and purification Rf values.
  • Supporting Information : Provide NMR spectra (with integration values), HRMS data, and crystallographic CCDC numbers.
  • Negative Results : Report failed conditions (e.g., solvent incompatibilities, side reactions) to aid troubleshooting .

Q. What statistical methods validate the reproducibility of biological assays involving this compound?

  • Answer :

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.
  • ANOVA Testing : Compare triplicate experiments to assess inter-assay variability.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Data Presentation and Ethics

Q. How should conflicting solubility data be reported in publications?

  • Best Practices :

  • Transparency : Disclose all solvent systems tested (e.g., DMSO, ethanol, aqueous buffers) and measurement methods (e.g., nephelometry vs. UV-Vis).
  • Contextualize Conditions : Note temperature, pH, and ionic strength variations affecting solubility.
  • Supplemental Tables : Include raw data for peer scrutiny .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.